molecular formula C16H21NO2 B3074149 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] CAS No. 1019208-04-8

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]

Cat. No.: B3074149
CAS No.: 1019208-04-8
M. Wt: 259.34 g/mol
InChI Key: JWYXZJIPWLIKSZ-UHFFFAOYSA-N
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Description

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] ( 1019208-04-8) is a nitrogen-containing spirocyclic compound of high synthetic interest. Its complex architecture integrates a benzyl-substituted azaspiro framework with a bicyclo[3.2.1]octane core and a 1,3-dioxolane ring, creating a rigid three-dimensional scaffold that is valuable for exploring novel bioactive molecules . This compound serves as a key building block in advanced organic synthesis and medicinal chemistry, with particular research applications in the development of Central Nervous System (CNS)-targeting therapeutics . Researchers utilize it as a precursor for designing analogs with potential antipsychotic, analgesic, or neuroprotective properties, leveraging its structural complexity for receptor modulation studies . The compound is characterized by a high level of purity, typically >95% or 98% as confirmed by HPLC/GC, and is supplied stabilized under inert atmosphere . It is packaged in amber glass vials to ensure stability during shipment and storage. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

3'-benzylspiro[1,3-dioxolane-2,8'-3-azabicyclo[3.2.1]octane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-4-13(5-3-1)10-17-11-14-6-7-15(12-17)16(14)18-8-9-19-16/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYXZJIPWLIKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C23OCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158920
Record name 3-(Phenylmethyl)spiro[3-azabicyclo[3.2.1]octane-8,2′-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019208-04-8
Record name 3-(Phenylmethyl)spiro[3-azabicyclo[3.2.1]octane-8,2′-[1,3]dioxolane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019208-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethyl)spiro[3-azabicyclo[3.2.1]octane-8,2′-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the azaspiro moiety: This step often involves the reaction of the bicyclic intermediate with an amine under specific conditions to form the azaspiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound, potentially altering its pharmacological properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry.

Scientific Research Applications

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool in studying protein-ligand interactions.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into the active sites of these targets, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]
  • CAS No.: 1019208-04-8
  • Molecular Formula: C₁₆H₂₁NO₂
  • Molecular Weight : 259.34 g/mol .

Structural Features: The compound features a spirocyclic architecture combining a bicyclo[3.2.1]octane system fused to a [1,3]dioxolane ring.

Physicochemical Properties :

  • Storage : Requires an inert atmosphere at 2–8°C .
  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Differences Applications/Notes
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] (13375-57-0) C₉H₁₅NO₂ 185.22 g/mol Lacks benzyl group; simpler spiro system Intermediate in organic synthesis; lower steric hindrance
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane (273207-57-1) C₁₃H₂₁NO₂ 223.31 g/mol Boc-protected amine; methylene substituent Used in peptide synthesis; improved stability for coupling reactions
Spiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]-6,7-dione (110935-46-1) C₁₀H₁₂O₄ 196.20 g/mol Contains diketone groups; no nitrogen atom Potential precursor for polymer chemistry; reactive carbonyl groups
8-Methyl-8-azaspiro[...]oxazolidine (1824320-49-1) C₁₁H₁₈N₂O₂ 210.28 g/mol Oxazolidine ring replaces dioxolane; methyl substituent Explored for CNS-targeting drugs; altered metabolic stability
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (130753-13-8) C₁₆H₁₉NO₃ 273.33 g/mol Carboxylate ester at N8; ketone at C3 Antimicrobial research; ester group modulates bioavailability

Biological Activity

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] is a complex organic compound notable for its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] is C16H21NO2C_{16}H_{21}NO_{2}, with a molecular weight of 259.34 g/mol. Its structural features include a bicyclic core that enhances rigidity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a rigid conformation that can fit into the active sites of these targets, potentially inhibiting or modulating their activity. The presence of the benzyl group may enhance binding affinity through hydrophobic interactions.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities, including antimicrobial properties . For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. . Although specific data on the antibacterial activity of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] itself is limited, its structural characteristics suggest potential efficacy against microbial pathogens.

Antitumor Activity

Research has indicated that compounds with similar bicyclic structures may possess antitumor properties . The azaspiro structure is believed to facilitate interactions with biological targets involved in cancer progression, although direct studies on this compound are still needed to confirm such effects .

Study Overview

A study investigating the synthesis and biological activities of related dioxolane compounds found that several exhibited excellent antifungal activity against Candida albicans and significant antibacterial effects against various Gram-positive and Gram-negative bacteria . While 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] was not specifically tested in this context, the findings suggest a promising avenue for further research.

Table 1: Biological Activity of Related Dioxolane Compounds

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A625 - 1250 (S. aureus)Not tested
Compound B250 - 500 (E. faecalis)500 (C. albicans)
Compound C1000 (P. aeruginosa)Not tested

Q & A

Q. What are the established synthetic routes for 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane], and what key reagents are involved?

The compound is synthesized via spiroannulation reactions. A common method involves alkylation of a bicyclic amine precursor with a benzyl halide in the presence of a base (e.g., K₂CO₃) to form the azaspiro framework. For example, derivatives with fluorophenyl or chlorophenyl substituents are synthesized using 3-fluorobenzyl bromide or 4-chlorobenzyl bromide, followed by purification via column chromatography . Reaction optimization typically requires anhydrous conditions and inert atmospheres to prevent side reactions.

Q. How can researchers characterize the structural integrity of this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm the spirocyclic structure and substituent integration (e.g., aromatic protons at δ 7.03–7.64 ppm for benzyl groups) .
  • Mass spectrometry (ESI+) : To verify molecular weight (e.g., m/z = 404 for fluorophenyl derivatives) .
  • IR spectroscopy : Peaks at 1744–1752 cm⁻¹ indicate carbonyl groups in dioxolane or hydantoin moieties .

Q. What solvents and storage conditions are optimal for this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but unstable in acidic/basic media. Storage at 2–8°C under inert gas (argon) is recommended to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be improved for enantiomerically pure derivatives?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived ligands) or chiral resolving agents. For example, kinetic resolution using lipases or transition-metal catalysts can enhance enantiomeric excess (ee). Reaction parameters such as temperature (0–25°C) and solvent polarity (e.g., THF vs. acetonitrile) significantly impact stereochemical outcomes .

Q. What strategies are effective for analyzing contradictory bioactivity data across derivatives?

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups like -Cl vs. -F) on cytotoxicity or receptor binding .
  • Dose-response assays : Use IC₅₀ values to differentiate intrinsic activity from assay-specific artifacts (e.g., solubility limits in DMSO) .
  • Computational docking : Validate experimental results with molecular dynamics simulations to identify binding site interactions .

Q. How should researchers design experiments to evaluate environmental fate and ecotoxicity?

Follow the INCHEMBIOL framework :

  • Phase 1 : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Phase 2 : Conduct OECD 301 biodegradability tests under aerobic/anaerobic conditions.
  • Phase 3 : Use Daphnia magna or algal growth inhibition assays to assess acute toxicity (EC₅₀ values).

Methodological Challenges and Solutions

Q. What experimental designs mitigate batch-to-batch variability in spirocyclic compound synthesis?

  • Quality-by-Design (QbD) : Use factorial designs (e.g., 2³ full factorial) to optimize reaction time, temperature, and stoichiometry .
  • In-line analytics : Employ HPLC-PDA or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers resolve spectral overlaps in NMR analysis of spirocyclic compounds?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals (e.g., methylene groups in bicyclo[3.2.1]octane) .
  • Variable-temperature NMR : Reduce signal broadening caused by conformational exchange at low temperatures (−40°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]
Reactant of Route 2
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]

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